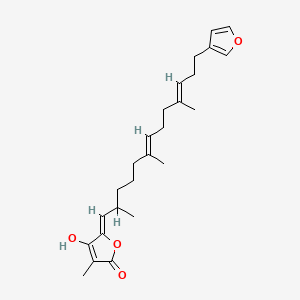
Variabilin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Variabilin is a marine-derived furanosesterterpene compound isolated from sponges of the family Irciniidae. It is known for its potent biological activities, including anti-inflammatory and anticancer properties. This compound has been identified as a dual inhibitor of human secretory and cytosolic phospholipase A2, making it a significant compound in pharmacological research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Variabilin is primarily isolated from marine sponges, particularly from the genus Ircinia. The extraction process involves solvent extraction followed by chromatographic purification. The structural assignment of this compound is established using standard 1D and 2D nuclear magnetic resonance (NMR) experiments .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is obtained through extraction from natural sources.
Analyse Des Réactions Chimiques
Types of Reactions
Variabilin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution reagents: Halogens and other nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives.
Applications De Recherche Scientifique
Variabilin has a wide range of scientific research applications:
Chemistry: Used as a chemotaxonomic marker for the family Irciniidae.
Biology: Studied for its role in inhibiting phospholipase A2 activities.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Mécanisme D'action
Variabilin exerts its effects primarily by inhibiting phospholipase A2 activities. It controls eicosanoid production in vitro and in vivo, inhibits neutrophil degranulation and superoxide generation, and shows anti-inflammatory activity after topical or oral administration . The molecular targets include human secretory and cytosolic phospholipase A2, and it interferes with the production of leukotriene B4 by human neutrophils .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ceramide: Both variabilin and ceramide exhibit anticancer activity against breast cancer cell lines.
Morelloflavone: Another inhibitor of human secretory phospholipase A2 with anti-inflammatory activity.
Uniqueness
This compound is unique due to its dual inhibitory action on both secretory and cytosolic phospholipase A2, which is not commonly observed in other similar compounds. This dual inhibition makes it a valuable compound for therapeutic research, particularly in the development of anti-inflammatory and anticancer drugs .
Propriétés
IUPAC Name |
(5Z)-5-[(6E,10E)-13-(furan-3-yl)-2,6,10-trimethyltrideca-6,10-dienylidene]-4-hydroxy-3-methylfuran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O4/c1-18(8-5-9-19(2)11-7-13-22-14-15-28-17-22)10-6-12-20(3)16-23-24(26)21(4)25(27)29-23/h8,11,14-17,20,26H,5-7,9-10,12-13H2,1-4H3/b18-8+,19-11+,23-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVSJNGZYYDDMU-FECKPXKMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(C)CCCC(=CCCC(=CCCC2=COC=C2)C)C)OC1=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C(C)CCC/C(=C/CC/C(=C/CCC2=COC=C2)/C)/C)/OC1=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51847-87-1 |
Source


|
| Record name | Variabilin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


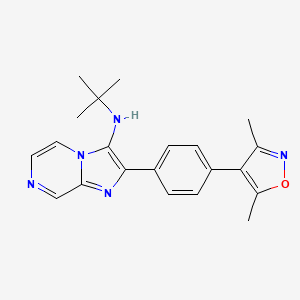
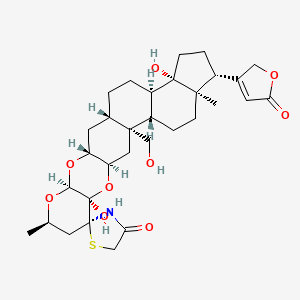
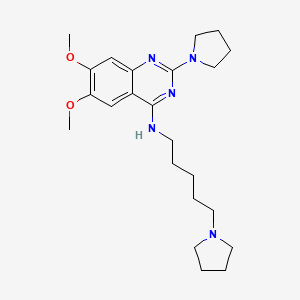
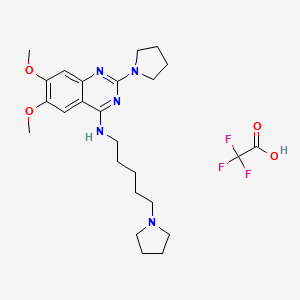
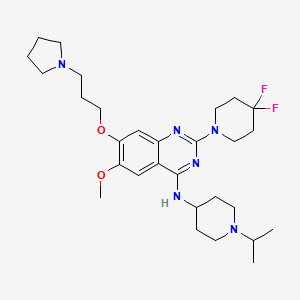
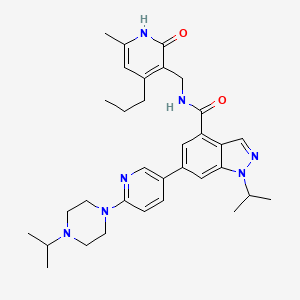
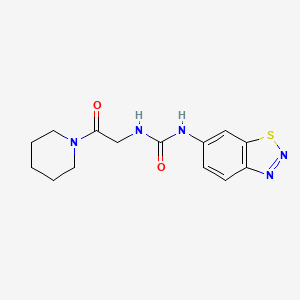
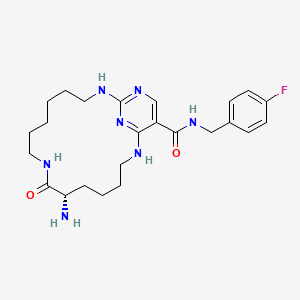
![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B611583.png)
